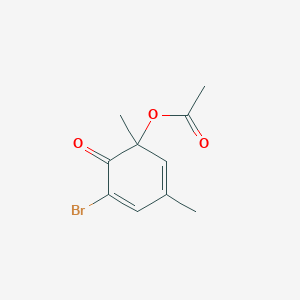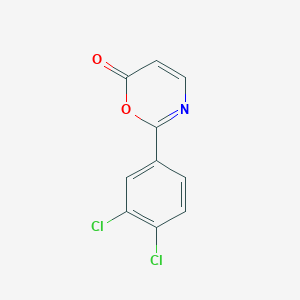
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid is an organic compound that belongs to the class of benzene derivatives It features an acetamido group, two methoxy groups, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-acetamido-2,5-dimethoxybenzene using concentrated or fuming sulfuric acid . The reaction conditions usually require heating the mixture to facilitate the substitution of a hydrogen atom on the benzene ring with a sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of sulfuric acid. The reaction is carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides.
Applications De Recherche Scientifique
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the acetamido and methoxy groups can engage in various non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetamidobenzenesulfonic acid: Similar structure but lacks the methoxy groups.
2,5-Dimethoxybenzenesulfonic acid: Similar structure but lacks the acetamido group.
4-Acetamido-2,5-dimethoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
4-Acetamido-2,5-dimethoxybenzene-1-sulfonic acid is unique due to the presence of both acetamido and methoxy groups on the benzene ring, along with the sulfonic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
| 94665-85-7 | |
Formule moléculaire |
C10H13NO6S |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
4-acetamido-2,5-dimethoxybenzenesulfonic acid |
InChI |
InChI=1S/C10H13NO6S/c1-6(12)11-7-4-9(17-3)10(18(13,14)15)5-8(7)16-2/h4-5H,1-3H3,(H,11,12)(H,13,14,15) |
Clé InChI |
OQSRDROAXITENW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)




![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
